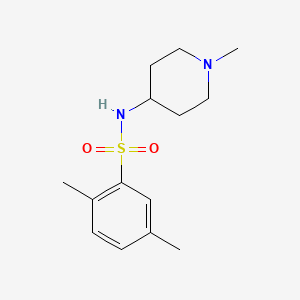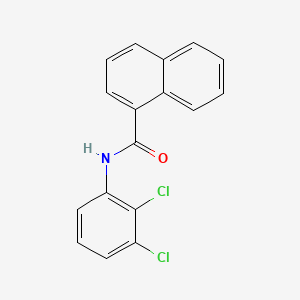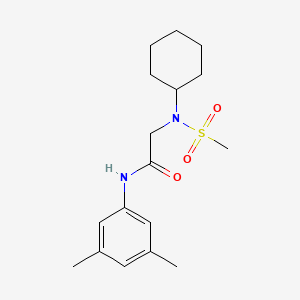
3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone, also known as Clotrimazole, is a broad-spectrum antifungal agent that is used to treat a variety of fungal infections. It is a member of the azole class of antifungal drugs and is commonly used in the treatment of dermatophytosis, candidiasis, and other fungal infections. Clotrimazole is a white crystalline powder that is soluble in organic solvents but insoluble in water.
Wirkmechanismus
The mechanism of action of 3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone involves inhibition of fungal cytochrome P450-dependent enzymes that are essential for the synthesis of ergosterol, a key component of fungal cell membranes. By inhibiting the synthesis of ergosterol, 3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone disrupts the integrity of the fungal cell membrane, leading to cell death. 3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone also has activity against some bacterial species, although the exact mechanism of action against these organisms is not fully understood.
Biochemical and Physiological Effects:
3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone has been shown to have a number of biochemical and physiological effects, including inhibition of fungal growth, induction of apoptosis in cancer cells, and modulation of immune responses. 3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone is a widely used antifungal agent that has been extensively studied in vitro and in vivo. Its broad-spectrum activity and low toxicity make it an attractive candidate for the treatment of fungal infections. However, 3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone has some limitations in the laboratory setting, including its limited solubility in water and its potential for non-specific binding to proteins and other biomolecules.
Zukünftige Richtungen
There are a number of potential future directions for research on 3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone. One area of interest is the development of new formulations of 3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone that improve its solubility and bioavailability, allowing for more effective treatment of fungal infections. Another area of interest is the use of 3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone in combination with other drugs to enhance its antifungal activity or to target specific fungal species. Finally, there is interest in exploring the potential use of 3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone in the treatment of cancer and other inflammatory diseases, as its anti-inflammatory and immunomodulatory effects may have therapeutic benefits beyond its antifungal activity.
Synthesemethoden
The synthesis of 3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone involves the reaction of 2-chloro-4-nitrophenylhydrazine with 4-chlorobenzaldehyde to form 2-chloro-4-nitrophenylhydrazone. This intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a base to form the final product, 3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone. The synthesis of 3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections. In addition to its antifungal activity, 3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of inflammatory skin diseases. 3-(3-chlorobenzylidene)-5-(4-fluorophenyl)-2(3H)-furanone has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
(3E)-3-[(3-chlorophenyl)methylidene]-5-(4-fluorophenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClFO2/c18-14-3-1-2-11(9-14)8-13-10-16(21-17(13)20)12-4-6-15(19)7-5-12/h1-10H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXKYGDCSHEVJZ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C=C(OC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(4-biphenylylacetyl)amino]benzamide](/img/structure/B5794810.png)
![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5794812.png)
![4-methoxy-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5794822.png)




![N-[4-(aminosulfonyl)phenyl]-5-methyl-2-furamide](/img/structure/B5794861.png)

![N-[4-(3,4-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5794877.png)

